N1-Substituent Identity: A Key Structural Determinant for Target Engagement Differentiating from Phenyl and Cyclopentyl Analogs
The target compound possesses an N1-tert-butyl group, which creates a distinct steric and electronic environment compared to the closest analogs. The N1-phenyl analog N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide is a logical comparator. While specific quantitative PDE9A inhibition data for the target compound is not publicly available, patent data for the class show that N1-substituent identity is a primary driver of potency; for instance, the N1-cyclopentyl analog WYQ-91 exhibits a PDE9A2 IC50 of 5.5-6 nM [1][2]. This class-level evidence strongly suggests the target compound's unique N1-tert-butyl group will result in a distinguishable activity and selectivity fingerprint, precluding simple substitution.
| Evidence Dimension | N1 Substituent and PDE9A2 Inhibitory Activity |
|---|---|
| Target Compound Data | N1-tert-butyl group; PDE9A2 IC50 data not available |
| Comparator Or Baseline | Comparator 1: N1-phenyl analog (N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide; no PDE9 data). Comparator 2: N1-cyclopentyl analog (WYQ-91) IC50 = 5.5-6 nM [1][2]. |
| Quantified Difference | N/A due to missing target data. Structural difference implies distinct SAR, transferability of comparator IC50 is not supported. |
| Conditions | In vitro PDE9A2 catalytic domain inhibition assay using [3H]-cGMP as substrate [1]. |
Why This Matters
Procurement decisions for SAR studies require unique N1-substitution patterns; the tert-butyl group offers different steric bulk and lipophilicity (clogP ~1.94) compared to phenyl or cyclopentyl, directly impacting binding pocket complementarity.
- [1] BindingDB. BDBM50034639: CHEMBL3360414::US9617269, Compound WYQ-91. Affinity Data: IC50 5.5-6 nM for PDE9A2. View Source
- [2] Sun Yat-Sen University. (2017). US9617269B2. N-substituted pyrazolo [3,4-D] pyrimidine ketone compound PDEIX inhibitor patent. View Source
